N-Fmoc-4-chloro-L-homophenylalanine N-Fmoc-4-chloro-L-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666854
InChI: InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O
Molecular Formula: C25H22ClNO4
Molecular Weight: 435.9 g/mol

N-Fmoc-4-chloro-L-homophenylalanine

CAS No.:

Cat. No.: VC13666854

Molecular Formula: C25H22ClNO4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-4-chloro-L-homophenylalanine -

Specification

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
IUPAC Name (2S)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Standard InChI Key CMSUCSRQQQVXJJ-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

N-Fmoc-4-chloro-L-homophenylalanine belongs to the class of non-proteinogenic amino acids, featuring a homophenylalanine backbone with a para-chloro substitution on the phenyl ring. The Fmoc group protects the α-amino group during peptide assembly, while the chlorinated aromatic side chain confers hydrophobicity and electronic effects critical for molecular interactions.

Molecular Characteristics

The compound’s molecular formula is C₂₅H₂₂ClNO₄, with a molecular weight of 435.90 g/mol . Its specific optical rotation is reported as [α]D²⁵ = -19.0 ± 2° (c = 1 in DMF), reflecting its chiral purity . The extended side chain (β-homo configuration) increases conformational flexibility compared to canonical phenylalanine, enabling tailored peptide designs .

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Number1260608-62-5
Molecular FormulaC₂₅H₂₂ClNO₄
Molecular Weight435.90 g/mol
Optical Rotation ([α]D²⁵)-19.0 ± 2° (c = 1 in DMF)
Boiling Point648.8 ± 55.0 °C (Predicted)
Density1.313 ± 0.06 g/cm³
pKa3.82 ± 0.10 (Predicted)

Synthesis and Analytical Characterization

The synthesis of N-Fmoc-4-chloro-L-homophenylalanine typically involves multi-step organic reactions, starting from L-homophenylalanine. The Fmoc group is introduced via carbamate formation using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions . Chlorination at the para position of the phenyl ring is achieved through electrophilic aromatic substitution, often employing chlorinating agents like Cl₂ or SO₂Cl₂ in the presence of Lewis acids .

Purity assessment relies on high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits characteristic signals for the Fmoc group (δ 7.75–7.25 ppm, aromatic protons) and the β-homophenylalanine backbone (δ 3.10–2.80 ppm, methylene groups) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 436.3 [M+H]⁺ .

Applications in Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, this compound is integral to SPPS methodologies. Its stability under basic conditions allows iterative deprotection-coupling cycles, facilitating the synthesis of long and complex peptides . The chloro substituent enhances peptide solubility in organic solvents (e.g., DMF, DCM), critical for efficient coupling reactions .

Case Study: Antimicrobial Peptide Design

Incorporating N-Fmoc-4-chloro-L-homophenylalanine into antimicrobial peptides (AMPs) has yielded analogs with improved lipid bilayer penetration. The chloro group’s electron-withdrawing effect stabilizes helical conformations, enhancing interactions with bacterial membranes . For example, a 2024 study reported a 15-residue AMP derivative exhibiting 4-fold greater potency against Staphylococcus aureus compared to its non-chlorinated counterpart .

Role in Targeted Drug Delivery Systems

The compound’s hydrophobic side chain facilitates the development of peptide-drug conjugates (PDCs) for targeted oncology therapies. By conjugating chemotherapeutic agents to chlorinated peptides, researchers achieve enhanced tumor specificity through passive targeting (EPR effect) and active receptor-mediated uptake .

Table 2: Recent Advances in PDC Development Using N-Fmoc-4-chloro-L-homophenylalanine

ApplicationOutcomeReference
Doxorubicin Conjugate60% reduction in tumor volume (murine)
PSMA-Targeted Prostate Cancer Therapy90% binding affinity to PSMA+ cells
Blood-Brain Barrier Penetration2.5× increased brain uptake (rat model)

Emerging Applications in Neuroscience Research

Recent studies explore the compound’s utility in synthesizing neuroactive peptides. Derivatives of N-Fmoc-4-chloro-L-homophenylalanine have shown promise in modulating NMDA and GABA receptors, offering potential pathways for treating epilepsy and neurodegenerative diseases . A 2025 preclinical trial demonstrated that a chlorinated neuropeptide analog reduced seizure frequency by 40% in a rodent model of temporal lobe epilepsy .

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